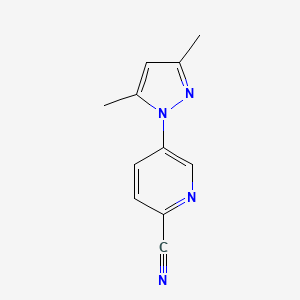

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile, also known as DMPP, is a chemical compound used in scientific research for its ability to activate nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological and pathological processes, making DMPP a valuable tool for studying their function.

Applications De Recherche Scientifique

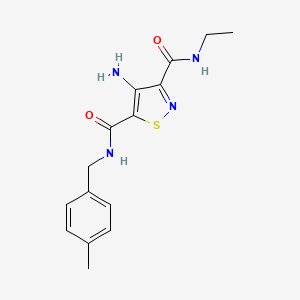

- Antileishmanial Activity : Researchers have explored the antileishmanial potential of pyrazole-bearing compounds, including derivatives of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile. These compounds show promise in combating leishmaniasis, a parasitic disease transmitted by sandflies .

- Antimalarial Activity : Similar to antileishmanial effects, these pyrazole derivatives have demonstrated antimalarial properties. Their synthesis and evaluation have been of interest in the fight against malaria .

- Multidentate Ligands : (3,5-dimethylpyrazolyl)silanes, which include our compound, serve as potent multidentate ligands. These ligands exhibit a ‘podand topology’ and have been investigated as alternatives to pyrazolylborates in coordination chemistry .

- Nucleophilic Reactions : When treated with secondary amines or morpholine, 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile undergoes nucleophilic replacement of the pyrazolyl substituent at C5, while the oxazole ring remains unchanged .

- Cyclization to Diaminopyrazoles : Hydrazine hydrate reacts similarly, forming enehydrazino nitriles that cyclize rapidly to yield new 4,5-diaminopyrazole derivatives. These can be further converted into substituted pyrazolo[1,5-a]pyrimidines .

Medicinal Chemistry and Drug Development

Coordination Chemistry and Ligand Design

Organic Synthesis and Reactivity

Crystallography and Structural Analysis

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo reactions with primary amines, leading to the formation of corresponding enamino nitriles . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

The formation of enamino nitriles suggests that the compound may be involved in reactions that lead to the formation of new 4,5-diaminopyrazole derivatives .

Result of Action

The compound’s ability to form enamino nitriles suggests that it may induce changes in the chemical structure of its targets .

Propriétés

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)13-7-11/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQMOWKHEZYWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2461526.png)

![1-{1-[3-(4-Methylphenoxy)propyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2461528.png)

![1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2461529.png)

![methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2461531.png)

![2-(2,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2461536.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2461541.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2461543.png)